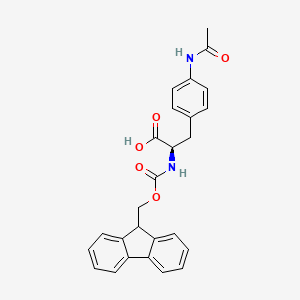

Fmoc-D-4-acetamidophe

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

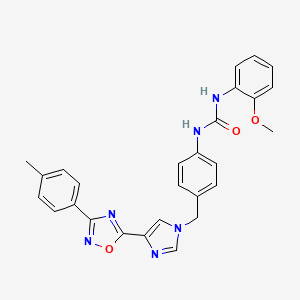

Fmoc-D-4-Acetamidophe is a type of Fmoc-Amino Acid . Its IUPAC name is (2R)-3-(4-acetamidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid . It appears as a white powder .

Synthesis Analysis

This compound is synthesized using Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .Molecular Structure Analysis

The molecular formula of this compound is C26H24N2O5 . The molecular weight is 444.48 . The InChI key is OJDKWDQVBLTUAW-XMMPIXPASA-N .Chemical Reactions Analysis

The Fmoc group in this compound is base-labile . It is frequently used as a protecting group for amines . The Fmoc group can be removed by piperidine solution .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 739.0±60.0 °C at 760 mmHg . It should be stored at 2-8 °C .Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

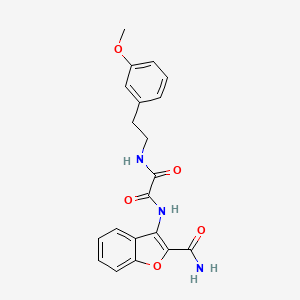

Derivatization for Analyte Detection : 9-Fluorenylmethyl chloroformate (FMOC) derivatives, including Fmoc-modified amino acids, are used in analytical chemistry for the derivatization of compounds to enhance their detectability. FMOC derivatives are particularly useful in liquid chromatography and mass spectrometry, where they facilitate the sensitive and selective detection of analytes, such as dimethylamine in groundwater, and biogenic amines in food samples, by improving their fluorescence or UV-absorbance properties (Lopez et al., 1996); (Harduf et al., 1988).

Ligand-Antibiotic Interaction Studies : FMOC-amino acid derivatives are utilized to investigate interactions between peptides and antibiotics, aiding in the determination of binding constants which is critical in the development of novel antibiotics and understanding their mechanisms of action (Azad et al., 2004).

Synthetic Chemistry Applications

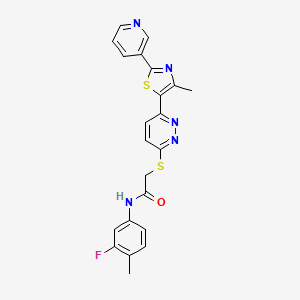

Peptide Synthesis : Fmoc chemistry is a cornerstone in solid-phase peptide synthesis (SPPS), enabling the assembly of peptides and proteins with complex modifications. This methodology is pivotal in the synthesis of photoactive peptides, membrane proteins, and other bioactive molecules with precise control over the composition and structure (Redman & Ghadiri, 2002); (Zheng et al., 2014).

Solid-Phase Synthesis of Oligoribonucleotides : The Fmoc group is employed for 5'-hydroxyl protection in the solid-phase synthesis of oligoribonucleotides, highlighting its versatility beyond peptide synthesis to nucleic acid chemistry (Lehmann et al., 1989).

Biochemical and Pharmacological Applications

Drug Development and Biomolecule Analysis : Fmoc-modified amino acids and short peptides are utilized in the fabrication of functional materials due to their self-assembly properties. These compounds find applications in drug delivery, catalysis, and therapeutic agents, showcasing the broad potential of Fmoc chemistry in bio-inspired materials and nanotechnology (Tao et al., 2016).

Lipidomics and Metabolomics : The selective derivatization of lipid classes, such as phosphoethanolamine-containing lipids, with FMOC chloride enables the detailed analysis of lipidomes via mass spectrometry, offering insights into cellular metabolites and the lipid composition of biological samples (Han et al., 2005).

Mecanismo De Acción

Target of Action

Fmoc-D-4-acetamidophe is a derivative of the amino acid phenylalanine, with an acetyl group attached to the nitrogen atom of the phenyl ring . The primary target of this compound is the amine group of amino acids, which it protects during peptide synthesis .

Mode of Action

The fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . This protects the amine group from unwanted reactions during peptide synthesis .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the selective deprotection and coupling of amino acids in a stepwise manner, enabling the synthesis of peptides of significant size and complexity . The Fmoc group is removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Pharmacokinetics

Its properties such as purity, density, and boiling point have been characterized .

Result of Action

The result of this compound’s action is the protection of the amine group during peptide synthesis, allowing for the selective coupling of amino acids . This enables the synthesis of complex peptides, which are crucial in biological research and drug development .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . It is stable at temperatures of 2-8 °C , and its protective action is base-labile, meaning it can be removed under basic conditions . These factors must be carefully controlled during peptide synthesis to ensure the successful protection and deprotection of the amine group .

Direcciones Futuras

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it an even more valuable resource for research in the post-genomic world .

Análisis Bioquímico

Biochemical Properties

. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Cellular Effects

The specific cellular effects of Fmoc-D-4-acetamidophe are not well-studied. Fmoc-modified amino acids and short peptides have been shown to possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Molecular Mechanism

The molecular mechanism of this compound is not well-documented. The Fmoc group is known to be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been studied. Animal models have played a critical role in exploring and describing disease pathophysiology and surveying new therapeutic agents .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. Metabolism plays important functions in dictating stem cell behaviors .

Subcellular Localization

The subcellular localization of this compound is not well-documented. The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .

Propiedades

IUPAC Name |

(2R)-3-(4-acetamidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c1-16(29)27-18-12-10-17(11-13-18)14-24(25(30)31)28-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDKWDQVBLTUAW-XMMPIXPASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2753638.png)

![6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2753640.png)

![2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2753645.png)

![3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2753646.png)

![(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile](/img/structure/B2753647.png)

![2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane](/img/structure/B2753650.png)

![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2753652.png)

![N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2753655.png)